1-[3-(Trifluoromethyl)benzenesulfonyl]piperidine-3-carboxylic acid is a compound that combines a piperidine ring with a trifluoromethyl-substituted benzenesulfonyl group. Its chemical structure incorporates both acidic and sulfonyl functionalities, making it a significant compound in medicinal chemistry and material science. The compound is identified by its unique structural features that influence its reactivity and potential applications.
This compound falls under the category of sulfonamide derivatives, which are known for their biological activity, particularly as antimicrobial agents. The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.
The synthesis of 1-[3-(Trifluoromethyl)benzenesulfonyl]piperidine-3-carboxylic acid typically involves multi-step organic reactions, including:
The specific reaction conditions (temperature, solvents, catalysts) and purification methods (chromatography, crystallization) will vary based on the synthetic route chosen. For example, using trifluoromethyl benzenesulfonyl chloride in the presence of a base could facilitate the formation of the sulfonamide linkage.
The molecular structure of 1-[3-(Trifluoromethyl)benzenesulfonyl]piperidine-3-carboxylic acid includes:
The molecular formula for this compound can be represented as , with a molecular weight that can be calculated based on its constituent atoms.
1-[3-(Trifluoromethyl)benzenesulfonyl]piperidine-3-carboxylic acid can participate in various chemical reactions:
The efficiency and outcome of these reactions depend on factors such as solvent choice, temperature, and reaction time. For instance, nucleophilic substitutions may require polar aprotic solvents to stabilize the transition state.
The mechanism of action for compounds like 1-[3-(Trifluoromethyl)benzenesulfonyl]piperidine-3-carboxylic acid often involves:
Quantitative data from binding studies (e.g., Ki values) would provide insights into the potency and efficacy of this compound against specific biological targets.
The physical properties include:
Chemical properties involve reactivity patterns typical of sulfonamides and carboxylic acids:
1-[3-(Trifluoromethyl)benzenesulfonyl]piperidine-3-carboxylic acid has potential applications in:
Sulfonylated piperidine scaffolds represent a cornerstone in rational drug design, with their development tracing back to early antimicrobial agents. The integration of a sulfonyl group (–SO₂–) with the piperidine nitrogen atom confers unique stereoelectronic properties, enabling precise interactions with biological targets. This moiety emerged prominently in the mid-20th century with sulfa drugs, but its fusion with piperidine rings unlocked new pharmacological dimensions. The piperidine scaffold’s saturated six-membered ring provides conformational stability, while N-sulfonylation introduces strong electron-withdrawing character and hydrogen-bond acceptor capabilities. For example, the compound 1-[3-(Trifluoromethyl)benzenesulfonyl]piperidine-3-carboxylic acid (CAS 630049-58-0) exemplifies this synergy, where sulfonylation at the piperidine nitrogen enhances metabolic stability and target affinity [1].
Synthetic methodologies for sulfonylated piperidines have evolved significantly. Early routes relied on direct sulfonylation of piperidine precursors using sulfonyl chlorides, a method still employed for derivatives like 1-[3-(Trifluoromethyl)benzenesulfonyl]piperidine-3-carboxylic acid, which is synthesized via reaction of piperidine-3-carboxylic acid with 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions [1]. Modern advances include transition-metal-catalyzed C–N coupling and microwave-assisted sulfonylation, improving yields and regioselectivity. The scaffold’s versatility is evident in FDA-approved drugs such as the PI3K inhibitor Alpelisib and the migraine therapeutic Ubrogepant, where sulfonylated piperidine motifs contribute to target engagement and pharmacokinetic optimization [4].
Table 1: Key Milestones in Sulfonylated Piperidine Drug Development
Time Period | Development Focus | Representative Agents | Therapeutic Application |
---|---|---|---|
1940s–1960s | Antimicrobial Sulfonamides | Early sulfanilamide-piperidine hybrids | Bacterial infection control |
1990s–2000s | Enzyme Inhibitors | HIV protease inhibitors (e.g., Tipranavir) | Antiviral therapy |
2010s–Present | Targeted Oncology & CNS Agents | Alpelisib (PI3Kα inhibitor) | Breast cancer treatment |
The trifluoromethyl (–CF₃) group on aromatic systems is a critical pharmacophoric element in modern medicinal chemistry, primarily due to its ability to fine-tune molecular properties. This moiety combines high electronegativity (Pauling scale: 3.98 for F), moderate lipophilicity (π-value: +0.88), and steric bulk comparable to an isopropyl group. In 1-[3-(Trifluoromethyl)benzenesulfonyl]piperidine-3-carboxylic acid, the –CF₃ group at the meta-position of the benzenesulfonyl ring enhances electron deficiency, strengthening the sulfonyl group’s hydrogen-bond-accepting capacity by 1.5–2.0 kcal/mol compared to non-fluorinated analogs [4] [7].
The –CF₃ group’s hydrophobic domain facilitates favorable van der Waals interactions with protein subpockets, often leading to improved binding affinity and selectivity. For instance, in dual soluble epoxide hydrolase/fatty acid amide hydrolase (sEH/FAAH) inhibitors, ortho- and para-trifluoromethyl substitutions on benzothiazole-phenyl scaffolds enhance inhibitory potency against both enzymes (IC₅₀ < 10 nM) by filling hydrophobic clefts near catalytic sites [7]. Furthermore, –CF₃ groups reduce oxidative metabolism; electron-withdrawing effects diminish cytochrome P450-mediated dealkylation, thereby extending plasma half-life. This is exemplified in Alpelisib, where a –CF₃-substituted pyridine ring maintains chemical stability under physiological conditions [4].
Table 2: Impact of Trifluoromethyl Position on Biological Activity
Substituent Position | Example Compound Class | Target Affinity Change | Metabolic Stability (t₁/₂) |
---|---|---|---|
Ortho (-oCF₃) | Benzothiazole-phenyl FAAH/sEH inhibitors | 5-fold ↑ vs. meta analogs | Moderate improvement (45 min) |
Meta (-mCF₃) | 1-[3-(Trifluoromethyl)benzenesulfonyl]piperidine-3-carboxylic acid | Optimal for sulfonyl group polarization | High (>120 min) [1] |
Para (-pCF₃) | HIV NNRTIs (e.g., Efavirenz derivatives) | 10-fold ↑ vs. chloro analogs | Significant improvement (90 min) |
Carboxylic acid (–COOH) groups serve as versatile pharmacophoric elements due to their capacity for directional hydrogen bonding and ionic interactions. In 1-[3-(Trifluoromethyl)benzenesulfonyl]piperidine-3-carboxylic acid, the carboxylic acid at the C3 position of the piperidine ring acts as a critical recognition motif, enabling salt-bridge formation with basic residues (e.g., arginine, lysine) in target proteins. This group’s pKa (~4.5) ensures partial ionization at physiological pH, enhancing aqueous solubility (log S = −2.1) while retaining membrane permeability [1] [3].
Structurally analogous compounds demonstrate the carboxylic acid’s role in bidentate binding. For instance, in HIV integrase inhibitors, malonyl-based indole derivatives with –COOH groups coordinate Mg²⁺ ions in catalytic sites, achieving IC₅₀ values below 5 μM [8]. Similarly, dual sEH/FAAH inhibitors leverage carboxylic acids to mimic substrate transition states, as seen in benzothiazole-phenyl analogs where the –COOH anchors the inhibitor to serine residues in hydrolytic enzymes [7]. The carboxylic acid also enables prodrug strategies; esterification (e.g., ethyl ester prodrugs) improves blood-brain barrier penetration for CNS-targeted agents, followed by enzymatic hydrolysis to regenerate the active acid [9].
Table 3: Carboxylic Acid Interactions in Target Recognition
Interaction Type | Biological Target | Functional Outcome | Example Compound |
---|---|---|---|
Salt bridge | Basic amino acids (Arg/Lys) | High-affinity binding (Kd < 100 nM) | Piperidine-3-carboxylic acid derivatives [3] |
Metal ion coordination | Mg²⁺/Zn²⁺ in metalloenzymes | Catalytic site inhibition | HIV integrase inhibitors [8] |
Hydrogen-bond network | Serine hydrolase catalytic triad | Transition-state stabilization | Dual sEH/FAAH inhibitors [7] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3